3-[(5Z)-5-(2,4-dichlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate
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Overview
Description
3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE is a complex organic compound that belongs to the class of triazolothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological research.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound shares a similar core structure but differs in the attached functional groups.
2-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Another similar compound with slight variations in the molecular structure.
Uniqueness
The uniqueness of 3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H13Cl2N3O3S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
[3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C23H13Cl2N3O3S/c1-12(29)31-19-9-14-5-3-2-4-13(14)8-17(19)21-26-23-28(27-21)22(30)20(32-23)10-15-6-7-16(24)11-18(15)25/h2-11H,1H3/b20-10- |
InChI Key |
GROLMRKHNRZHQQ-JMIUGGIZSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C3=NN4C(=O)/C(=C/C5=C(C=C(C=C5)Cl)Cl)/SC4=N3 |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C3=NN4C(=O)C(=CC5=C(C=C(C=C5)Cl)Cl)SC4=N3 |
Origin of Product |
United States |
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